molecular formula C4H8N4O B154347 Hexahydroimidazo[4,5-d]imidazol-2(1H)-one CAS No. 139394-44-8

Hexahydroimidazo[4,5-d]imidazol-2(1H)-one

Cat. No. B154347
M. Wt: 128.13 g/mol
InChI Key: HOTFEAKTDZUNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydroimidazo[4,5-d]imidazol-2(1H)-one, also known as HII, is a cyclic compound that has gained attention in the scientific community for its potential applications in drug discovery. HII has a unique structure that allows it to interact with biological targets in a specific manner, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of Hexahydroimidazo[4,5-d]imidazol-2(1H)-one is not fully understood, but it is thought to interact with biological targets through hydrogen bonding and other non-covalent interactions. Hexahydroimidazo[4,5-d]imidazol-2(1H)-one is also believed to modulate the activity of certain enzymes and receptors by binding to allosteric sites.

Biochemical And Physiological Effects

Hexahydroimidazo[4,5-d]imidazol-2(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Hexahydroimidazo[4,5-d]imidazol-2(1H)-one has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the nervous system.

Advantages And Limitations For Lab Experiments

One of the advantages of Hexahydroimidazo[4,5-d]imidazol-2(1H)-one is its unique structure, which allows it to interact with biological targets in a specific manner. This makes it a promising candidate for the development of new drugs. However, Hexahydroimidazo[4,5-d]imidazol-2(1H)-one has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Hexahydroimidazo[4,5-d]imidazol-2(1H)-one. One area of interest is the development of Hexahydroimidazo[4,5-d]imidazol-2(1H)-one-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of Hexahydroimidazo[4,5-d]imidazol-2(1H)-one-based inhibitors for enzymes and receptors involved in cancer progression. Additionally, further studies are needed to fully understand the mechanism of action of Hexahydroimidazo[4,5-d]imidazol-2(1H)-one and its potential applications in drug discovery.

Synthesis Methods

The synthesis of Hexahydroimidazo[4,5-d]imidazol-2(1H)-one involves a series of chemical reactions, starting with the condensation of glycine and formaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine, which is cyclized in the presence of an acid catalyst to yield Hexahydroimidazo[4,5-d]imidazol-2(1H)-one.

Scientific Research Applications

Hexahydroimidazo[4,5-d]imidazol-2(1H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to have activity against a variety of biological targets, including enzymes, receptors, and ion channels. Hexahydroimidazo[4,5-d]imidazol-2(1H)-one has also been found to have anti-inflammatory and neuroprotective properties.

properties

CAS RN

139394-44-8

Product Name

Hexahydroimidazo[4,5-d]imidazol-2(1H)-one

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-imidazo[4,5-d]imidazol-5-one

InChI

InChI=1S/C4H8N4O/c9-4-7-2-3(8-4)6-1-5-2/h2-3,5-6H,1H2,(H2,7,8,9)

InChI Key

HOTFEAKTDZUNKT-UHFFFAOYSA-N

SMILES

C1NC2C(N1)NC(=O)N2

Canonical SMILES

C1NC2C(N1)NC(=O)N2

synonyms

Imidazo[4,5-d]imidazol-2(1H)-one, hexahydro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.